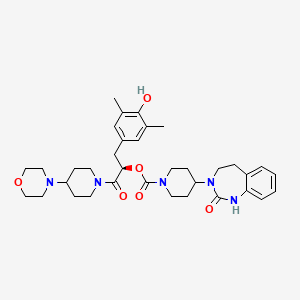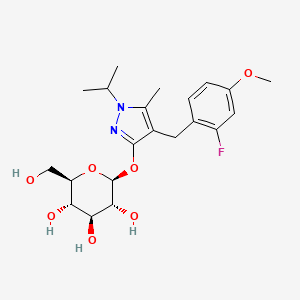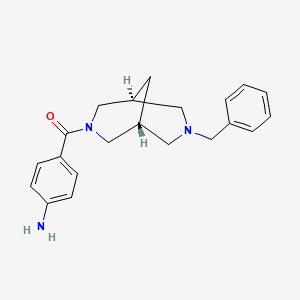
Ambasilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambasilide is a Class III antiarrhythmic agent.
Applications De Recherche Scientifique
Multichannel Blocking Properties of Ambasilide Ambasilide, recognized as a class III antiarrhythmic, exhibits multichannel blocking attributes, including β-adrenergic antagonism. It is known to prolong various cardiac intervals in a concentration-dependent manner and demonstrates use-dependence by prolonging these intervals less at slower heart rates. Ambasilide's ability to inhibit isoproterenol-induced tachycardia also suggests its β-adrenergic blocking properties, indicating its potential in treating arrhythmias by affecting multiple cardiac channels Kijtawornrat et al., 2007.
Potassium Channel Blocking and Antiarrhythmic Effects Ambasilide, as a new potassium channel-blocking agent, plays a significant role in prolonging refractoriness, a crucial attribute for antiarrhythmic effects. It has shown promising results in preventing ventricular arrhythmias induced by acute myocardial ischemia and sympathetic activation. Notably, Ambasilide has been observed to shift the strength-interval curve for ventricular refractoriness, indicating its potential in prolonging QTc and effectively managing ventricular arrhythmias without leading to proarrhythmia Stramba-Badiale et al., 1995.
Influence on Defibrillation Energy Requirement The study of Ambasilide's impact on defibrillation energy requirements (DERs) reveals that both specific and nonspecific IK blockade can significantly reduce DER. Ambasilide, alongside dofetilide, was tested for its influence on DER in an anesthetized canine model, and both drugs were found to reduce DER comparably. This suggests that the selectivity of IK blockade does not substantially affect the magnitude of DER reduction, highlighting Ambasilide's role in potentially enhancing the efficacy of defibrillation procedures Mehdirad et al., 1999.
Propriétés
Numéro CAS |
83991-25-7 |
|---|---|
Nom du produit |
Ambasilide |
Formule moléculaire |
C21H25N3O |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(4-aminophenyl)-(7-benzyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C21H25N3O/c22-20-8-6-19(7-9-20)21(25)24-14-17-10-18(15-24)13-23(12-17)11-16-4-2-1-3-5-16/h1-9,17-18H,10-15,22H2 |
Clé InChI |
DLNAKYFPFYUBDR-UHFFFAOYSA-N |
SMILES isomérique |
C1[C@@H]2CN(C[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
SMILES |
C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
SMILES canonique |
C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane ambasilide LU 47110 LU-47110 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)
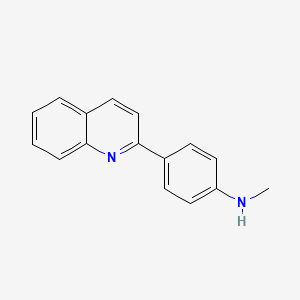
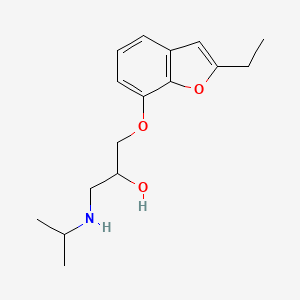
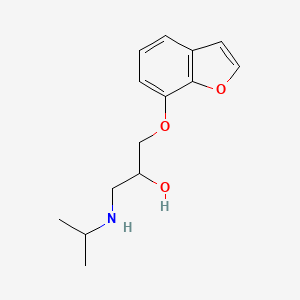
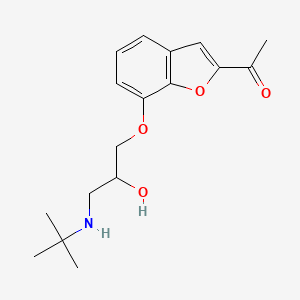
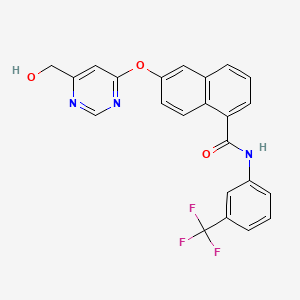
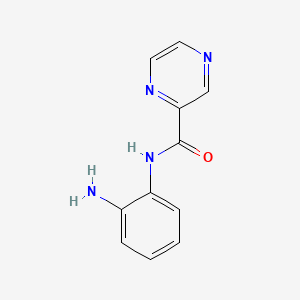
![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide](/img/structure/B1666943.png)
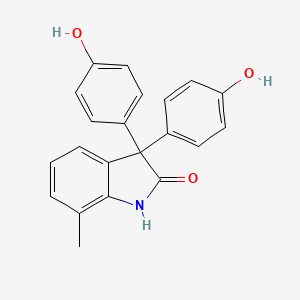
ethanoic Acid](/img/structure/B1666950.png)
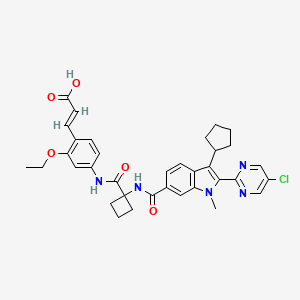
![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)
